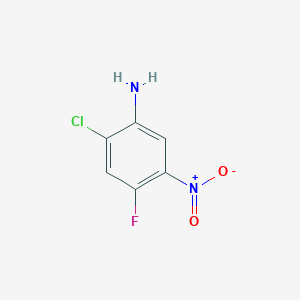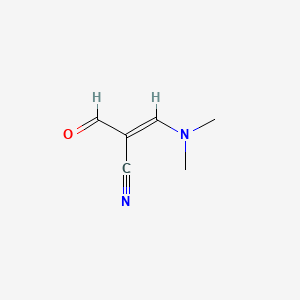
Diisopropyl naphthalene-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diisopropyl naphthalene-2,6-dicarboxylate is an organic compound with the molecular formula C18H20O4 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of two isopropyl groups and two carboxylate groups attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diisopropyl naphthalene-2,6-dicarboxylate can be synthesized through several methods. One common approach involves the esterification of naphthalene-2,6-dicarboxylic acid with isopropanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound often involves a two-stage crystallization process. Initially, raw materials are pre-separated by rectification to remove light and heavy components. The intermediate components, rich in this compound, undergo first-stage melting crystallization followed by second-stage solvent recrystallization to obtain high-purity products .
Análisis De Reacciones Químicas
Types of Reactions
Diisopropyl naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-2,6-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups back to alcohols.
Substitution: The isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be employed depending on the desired substitution.
Major Products
The major products formed from these reactions include naphthalene-2,6-dicarboxylic acid, isopropanol, and substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
Diisopropyl naphthalene-2,6-dicarboxylate has several scientific research applications:
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent.
Mecanismo De Acción
The mechanism of action of diisopropyl naphthalene-2,6-dicarboxylate involves its interaction with specific molecular targets. In the context of MOFs, it acts as a ligand that coordinates with metal ions to form complex structures. The pathways involved include coordination chemistry principles where the carboxylate groups play a crucial role in binding to metal centers .
Comparación Con Compuestos Similares
Similar Compounds
2,6-Diisopropylnaphthalene: A similar compound with two isopropyl groups but lacking the carboxylate groups.
Naphthalene-2,6-dicarboxylic acid: The parent compound without the isopropyl groups.
Dimethyl naphthalene-2,6-dicarboxylate: Another ester derivative with methyl groups instead of isopropyl groups.
Uniqueness
Diisopropyl naphthalene-2,6-dicarboxylate is unique due to the presence of both isopropyl and carboxylate groups, which impart distinct chemical properties and reactivity. This combination makes it particularly useful in the synthesis of MOFs and high-performance polyesters .
Propiedades
Número CAS |
141262-30-8 |
|---|---|
Fórmula molecular |
C18H20O4 |
Peso molecular |
300.3 g/mol |
Nombre IUPAC |
dipropan-2-yl naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/C18H20O4/c1-11(2)21-17(19)15-7-5-14-10-16(8-6-13(14)9-15)18(20)22-12(3)4/h5-12H,1-4H3 |
Clave InChI |
WFJXGFNXZIFNPG-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC(C)C |
SMILES canónico |
CC(C)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)C(=O)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-bromo-7-methyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B3047445.png)


![Carbamic acid, N-[4,5,6,7-tetrahydro-5-[[[2-(trifluoromethyl)phenyl]amino]carbonyl]thiazolo[5,4-c]pyridin-2-yl]-, ethyl ester](/img/structure/B3047450.png)

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B3047454.png)






